methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18718149
InChI: InChI=1S/C9H10N2O2S/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H10N2O2S
Molecular Weight: 210.26 g/mol

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

CAS No.:

Cat. No.: VC18718149

Molecular Formula: C9H10N2O2S

Molecular Weight: 210.26 g/mol

* For research use only. Not for human or veterinary use.

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate -

Specification

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
IUPAC Name methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate
Standard InChI InChI=1S/C9H10N2O2S/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11)
Standard InChI Key OBXWRYSWWSGOAC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=C(C=C1)SCCN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1, thiazine-6-carboxylate has the molecular formula C₉H₁₀N₂O₂S and a molecular weight of 210.26 g/mol. The structure features a pyridine ring fused to a thiazine ring, with a methyl ester group at the 6-position. Key identifiers include:

  • CAS No.: 443956-13-6

  • IUPAC Name: Methyl 3,4-dihydro-2H-pyrido[3,2-b] thiazine-6-carboxylate

  • SMILES: COC(=O)C1=NC2=C(SCCN2)C=C1

The bicyclic system contributes to its stability and reactivity, making it a versatile scaffold for drug development.

Structural Analysis

X-ray crystallography and NMR studies reveal a planar pyridine ring fused to a partially saturated thiazine ring. The ester group enhances solubility in organic solvents, while the sulfur atom in the thiazine ring facilitates interactions with biological targets. Comparative analysis with analogs highlights its unique electronic profile:

CompoundKey Structural FeaturesBiological Activity
Methyl 7-chloro-3-oxo derivativeChlorine substitution at pyridine C7Antibacterial, anticancer
4-Methyl-3,4-dihydro oxazineOxygen replaces sulfur in thiazine ringAnti-inflammatory
Benzo-fused thiazineAdditional aromatic ringEnhanced metabolic stability

Synthesis and Optimization

Cyclization Reactions

The most common synthesis route involves cyclization of pyridine derivatives with thioamides. For example, reacting 2-aminonicotinic acid with thioglycolic acid under acidic conditions yields the thiazine core, followed by esterification with methanol . Key steps include:

  • Cyclization: Heating at 80–100°C in ethanol with catalytic HCl.

  • Esterification: Treatment with thionyl chloride (SOCl₂) and methanol .

Optimized conditions using continuous flow reactors improve yields to 78–85%.

Purification Techniques

Chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity . Advanced methods like preparative HPLC are employed for pharmaceutical-grade material .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits bacterial growth by targeting dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis. In vitro studies against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 8 µg/mL.

Neuropharmacological Effects

Derivatives act as AMPA receptor antagonists, reducing neuronal excitability in epilepsy models. Electrophysiological assays demonstrate a 40% inhibition of glutamate-induced currents at 10 µM.

Applications in Drug Development

Lead Compound Optimization

Structural modifications enhance potency and bioavailability:

  • Chlorination at C7 improves antibacterial activity (MIC reduced to 4 µg/mL).

  • Hydroxylation of the thiazine ring increases water solubility by 3-fold .

Prodrug Formulations

Ester prodrugs, such as ethyl 3,4-dihydro-2H-pyrido[3,2-b] thiazine-6-carboxylate, show prolonged plasma half-life (t₁/₂ = 6.2 h) in rodent models .

Future Directions

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA nanoparticles) could enhance tumor targeting and reduce systemic toxicity . Preliminary data show a 2.5-fold increase in tumor drug accumulation .

Computational Modeling

Molecular dynamics simulations predict binding affinities for EGFR kinase (ΔG = -9.2 kcal/mol), suggesting potential in tyrosine kinase inhibitor development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator